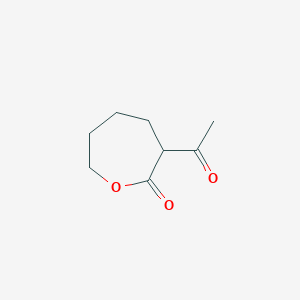
2-Oxepanone, 3-acetyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxepanone, 3-acetyl-(9CI) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is also known by its CAS number 530103-61-8 . This compound is characterized by its unique structure, which includes an oxepanone ring with an acetyl group attached at the third position . It has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 3-acetyl-(9CI) can be achieved through several methods. One common approach involves the reaction of ε-caprolactone with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 3-acetyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxepanone, 3-acetyl-(9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxepanone, 3-acetyl-(9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Oxepanone, 3-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxepanone, 2-acetyl-(9CI): This compound has a similar structure but with the acetyl group attached at the second position.
2-Oxepanone: Lacks the acetyl group and has different chemical properties.
Uniqueness
2-Oxepanone, 3-acetyl-(9CI) is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to other similar compounds . This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials .
Eigenschaften
CAS-Nummer |
530103-61-8 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-acetyloxepan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |
InChI-Schlüssel |
IXTPBRWAYLOKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)
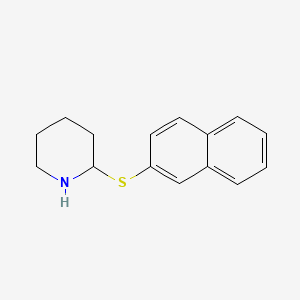
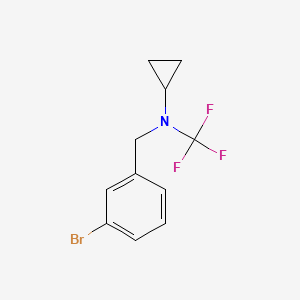
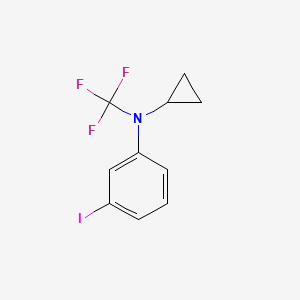

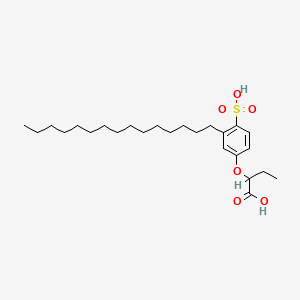
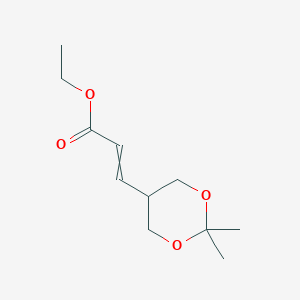

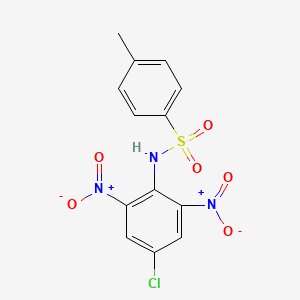
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

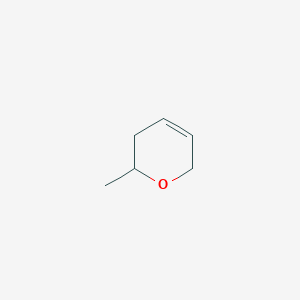
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
